2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
Description
2-Methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group at position 2 and a carboxamide group at position 2. The carboxamide moiety is further linked to a methyl group attached to a pyrazine ring, which itself is substituted with a pyridin-4-yl group.
Properties
IUPAC Name |
2-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-24-17-13(3-2-6-21-17)16(23)22-11-14-15(20-10-9-19-14)12-4-7-18-8-5-12/h2-10H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAUERITKXRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a cyclization reaction, often involving a nitrogen-containing precursor.
Coupling of the Rings: The pyridine and pyrazine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide exhibit potent activity against various cancer cell lines. For instance, derivatives of pyrazine and pyridine scaffolds have been shown to inhibit c-Met kinases, which are implicated in cancer progression. A study highlighted that modifications at specific positions on the heterocyclic ring can enhance anticancer potency, suggesting a promising avenue for developing novel cancer therapies .
-
Inhibition of Kinases
- The compound has demonstrated selective inhibition of kinases involved in multiple signaling pathways, making it a candidate for targeting diseases related to dysregulated kinase activity, such as cancer and inflammatory disorders. The structure-activity relationship (SAR) studies have indicated that specific substitutions can significantly improve inhibitory effects .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common synthetic strategies include:
-
Condensation Reactions
- The formation of the carboxamide moiety is often achieved through condensation reactions between appropriate amines and carboxylic acids or their derivatives.
-
Cyclization Techniques
- Cyclization methods are utilized to construct the pyrazine and pyridine rings, often involving the use of coupling agents or catalysts to facilitate the formation of these heterocycles.
Case Study 1: Anticancer Evaluation
A study investigated the anticancer properties of a series of compounds based on the structure of this compound. The results demonstrated significant cytotoxicity against human lung cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibition, derivatives were tested for their ability to inhibit specific kinases involved in tumor growth signaling pathways. The best-performing compound showed an IC50 value lower than that of existing treatments, indicating its potential as a lead compound for further development in targeted cancer therapy .
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, as an anti-tubercular agent, it may inhibit key enzymes involved in the survival and replication of Mycobacterium tuberculosis . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Catalogs
The compound shares structural motifs with several pyridine derivatives cataloged in commercial databases. Below is a comparative analysis based on substituents, molecular properties, and commercial availability:
Table 1: Key Structural and Commercial Features of Analogues
Key Differences and Implications
(a) Backbone Variations
- The target compound features a pyridine-3-carboxamide group, whereas analogues like N-(2-iodo-3-methoxypyridin-4-yl)pivalamide and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide incorporate pivalamide (tert-butyl carboxamide) groups. Pivalamide substituents are bulkier and more lipophilic than carboxamide, which may enhance membrane permeability but reduce solubility .
- 2-(4-Ethoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide replaces the pyridine-3-carboxamide with an acetamide linked to a 4-ethoxyphenyl group.
(b) Substituent Effects
- Iodo-substituted analogues (e.g., ) exhibit higher molecular weights (~373 vs. 316 for the target) due to iodine’s atomic mass. The iodo group may facilitate radiolabeling or act as a leaving group in synthetic modifications.
- Methoxy positioning : The target’s 2-methoxy group on pyridine contrasts with 3-methoxy or 4-methoxy in other compounds. Positional differences can significantly impact electronic properties and steric interactions.
(c) Commercial Availability
Biological Activity
2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a carboxamide functional group, linked to a pyrazinyl moiety. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol.
Research indicates that compounds similar to this compound often act through several biological pathways, including:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
- Anti-inflammatory Activity : Compounds within this class have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through the induction of apoptosis in various cancer cell lines.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- PDE5 Inhibition : A study highlighted the efficacy of related compounds in lowering blood pressure in spontaneously hypertensive rats, suggesting that this compound may similarly impact cardiovascular health through PDE5 inhibition .
- Anti-inflammatory Effects : In vitro assays demonstrated that derivatives showed potent inhibition of COX enzymes, with one study reporting an IC50 value of 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory potential .
- Anticancer Activity : Research into similar pyrazine-pyridine derivatives revealed their ability to induce apoptosis in human cancer cell lines, suggesting that this compound may also possess anticancer properties by affecting key regulatory pathways involved in cell survival .
Q & A
Basic: What are the optimal synthetic routes for 2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide?
Methodological Answer:
The synthesis involves coupling a pyridine-3-carboxylic acid derivative with a pyrazine-methylamine precursor. A validated approach includes:
Activation of the carboxylic acid : Use 2-methoxypyridine-3-carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
Amide bond formation : React the activated acid with [3-(pyridin-4-yl)pyrazin-2-yl]methanamine in the presence of a catalyst (e.g., 4-dimethylaminopyridine (DMAP)) at 0–25°C for 12–24 hours.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water yields the pure product.
Key Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1). Yield optimization requires stoichiometric control (1:1.2 molar ratio of acid to amine) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires:
NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy (δ ~3.8–4.0 ppm), pyridyl protons (δ ~7.5–9.0 ppm), and pyrazine protons (δ ~8.5–9.5 ppm).
- ¹³C NMR : Carboxamide carbonyl (δ ~165–170 ppm), pyridine/pyrazine carbons (δ ~120–160 ppm) .
HPLC : Purity assessment (>98%) using a C18 column, mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid), and UV detection at 254 nm .
Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₈H₁₆N₅O₂: 358.13 g/mol) .
Advanced: How to design experiments to evaluate its interaction with biological macromolecules (e.g., DNA/proteins)?
Methodological Answer:
Fluorescence Quenching Assays :
- Prepare solutions of bovine serum albumin (BSA) or DNA (e.g., CT-DNA) in Tris-HCl buffer (pH 7.4).
- Titrate the compound (0–50 μM) and measure fluorescence emission (λex = 280 nm for BSA; λex = 260 nm for DNA).
- Calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) via Stern-Volmer analysis .
Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, DNA grooves). Validate docking poses with mutagenesis studies .
Advanced: How to resolve contradictions in observed biological activity across cell lines?
Methodological Answer:
Contradictions may arise due to differential expression of target proteins or metabolic stability.
Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Metabolic Stability Assays :
- Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.
- Adjust IC₅₀ values using Cl₋int (intrinsic clearance) data .
Cell-Based Assays : Compare activity in isogenic cell lines (wild-type vs. CRISPR-edited for suspected targets) to isolate mechanism .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications :
- Replace the methoxy group with ethoxy, hydroxy, or halogen substituents to assess electronic effects.
- Substitute pyridin-4-yl with pyridin-2-yl or quinoline to study steric impacts .
Bioisosteric Replacements :
- Replace pyrazine with pyrimidine or triazine rings.
- Test carboxamide vs. sulfonamide linkages .
Pharmacokinetic Profiling : Measure logP (shake-flask method), solubility (HPLC-UV), and permeability (Caco-2 assay) to correlate structural changes with ADME properties .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Short-Term Storage : Dissolve in DMSO (10 mM stock), aliquot, and store at -20°C (≤6 months).
Long-Term Storage : Lyophilize and store under argon at -80°C in amber vials.
Stability Monitoring : Perform HPLC every 3 months to detect degradation (e.g., hydrolysis of the carboxamide group) .
Advanced: How to investigate its potential as a kinase inhibitor?
Methodological Answer:
Kinase Inhibition Assays :
- Use ADP-Glo™ Kinase Assay for IC₅₀ determination against kinases (e.g., p38 MAPK, JAK2).
- Compare with positive controls (e.g., SB203580 for p38 MAPK) .
Cellular Phosphorylation Assays :
- Treat cells (e.g., HEK293) with the compound (1–10 μM) and quantify phosphorylated targets via Western blot (e.g., p-p38 MAPK).
In Vivo Efficacy : Administer in a murine inflammation model (e.g., LPS-induced TNF-α) and measure cytokine levels (ELISA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
